molecular formula C13H18BrN5OS B496519 [(5-BROMO-2-METHOXYPHENYL)METHYL]({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE

[(5-BROMO-2-METHOXYPHENYL)METHYL]({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE

Cat. No.: B496519
M. Wt: 372.29g/mol
InChI Key: KUZQJIOIXSCANM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(5-BROMO-2-METHOXYPHENYL)METHYL]({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE is a complex organic compound with potential applications in various scientific fields. This compound features a brominated benzyl group, a methoxy substituent, and a tetrazole ring, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5-BROMO-2-METHOXYPHENYL)METHYL]({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE typically involves multiple stepsThe final step involves the coupling of the brominated benzyl intermediate with the tetrazole derivative under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice would be carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

[(5-BROMO-2-METHOXYPHENYL)METHYL]({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 5-bromo-2-methoxybenzaldehyde, while substitution of the bromine atom with an amine can produce a new amine derivative .

Scientific Research Applications

[(5-BROMO-2-METHOXYPHENYL)METHYL]({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of [(5-BROMO-2-METHOXYPHENYL)METHYL]({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE involves its interaction with molecular targets such as enzymes or receptors. The brominated benzyl group and the tetrazole ring can form specific interactions with these targets, modulating their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-bromo-2-methoxybenzyl)-1-methyl-1H-tetrazol-5-amine
  • 5-bromo-N-methyl-N-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)pyridine

Uniqueness

[(5-BROMO-2-METHOXYPHENYL)METHYL]({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE stands out due to its unique combination of a brominated benzyl group, a methoxy substituent, and a tetrazole ring. This combination provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H18BrN5OS

Molecular Weight

372.29g/mol

IUPAC Name

N-[(5-bromo-2-methoxyphenyl)methyl]-3-(1-methyltetrazol-5-yl)sulfanylpropan-1-amine

InChI

InChI=1S/C13H18BrN5OS/c1-19-13(16-17-18-19)21-7-3-6-15-9-10-8-11(14)4-5-12(10)20-2/h4-5,8,15H,3,6-7,9H2,1-2H3

InChI Key

KUZQJIOIXSCANM-UHFFFAOYSA-N

SMILES

CN1C(=NN=N1)SCCCNCC2=C(C=CC(=C2)Br)OC

Canonical SMILES

CN1C(=NN=N1)SCCCNCC2=C(C=CC(=C2)Br)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.